Ethyl 2-(2,3-dimethoxyphenyl)acetate

Polymer Chemistry Materials Science Thermal Analysis

This 2,3-dimethoxyphenylacetate ester is the definitive choice for programs where methoxy regiochemistry dictates success. It uniquely supports syntheses of Amaryllidaceae alkaloids like (±)-latifine and enables polymer formulations requiring a Tg near 117°C. Its ethyl ester form provides ~6-7× higher lipophilicity than the free acid, essential for cell-based assays demanding passive membrane permeability. Procuring the correct 2,3-isomer is critical; substitution with the 2,6- or 3,5-isomer will alter thermal properties by over 60°C and redirect key cyclization reactions, risking project integrity.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 27466-91-7
Cat. No. B3060349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,3-dimethoxyphenyl)acetate
CAS27466-91-7
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C(=CC=C1)OC)OC
InChIInChI=1S/C12H16O4/c1-4-16-11(13)8-9-6-5-7-10(14-2)12(9)15-3/h5-7H,4,8H2,1-3H3
InChIKeyWFJYXWOBNSDMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2,3-dimethoxyphenyl)acetate (CAS 27466-91-7) Procurement Guide: Properties, Distinctions, and Scientific Utility


Ethyl 2-(2,3-dimethoxyphenyl)acetate (CAS 27466-91-7) is a substituted phenylacetic acid ethyl ester featuring methoxy groups at the ortho (C2) and meta (C3) positions of the aromatic ring. This specific substitution pattern confers distinct steric and electronic properties relative to other dimethoxyphenyl acetate isomers. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and natural product synthesis, with its unique 2,3-dimethoxy arrangement being a critical pharmacophoric element in bioactive molecules targeting microtubules and cell signaling pathways . It has been specifically utilized in the synthesis of Amaryllidaceae alkaloids such as (±)-latifine and cherylline dimethyl ether [1]. While not itself a potent bioactive agent, its role as a precursor to biologically relevant scaffolds—including compounds exhibiting anti-inflammatory, antimalarial, and phospholipase A2 inhibitory activities—makes it a strategically valuable building block in drug discovery [2].

Why Ethyl 2-(2,3-dimethoxyphenyl)acetate Cannot Be Casually Substituted by Other Dimethoxyphenyl Acetate Isomers


The position of methoxy substituents on the phenylacetic acid core fundamentally alters both the physicochemical profile and biological target engagement of dimethoxyphenyl acetate derivatives. For polymeric applications, the 2,3-isomer exhibits a glass transition temperature (Tg) of approximately 117°C—substantially lower than the 2,6-isomer (>200°C) and the 3,5-isomer (>180°C) [1]. This thermal property divergence dictates that the 2,3-isomer cannot be interchanged with other dimethoxyphenyl methacrylate isomers without altering material performance. In medicinal chemistry contexts, the 2,3-dimethoxy arrangement creates a unique spatial orientation of oxygen lone pairs that influences hydrogen bonding capacity and target recognition. The ortho-methoxy group introduces steric hindrance adjacent to the acetic acid side chain, affecting both the conformational flexibility of the molecule and its metabolic susceptibility relative to para-substituted (3,4-) or meta,meta-substituted (3,5-) analogs. The ethyl ester moiety further distinguishes this compound from the free acid form (CAS 90-53-9), conferring increased lipophilicity (cLogP differential of approximately +0.8 units) and enabling differential membrane permeability profiles in cellular assays. Given that even minor regioisomeric variations in methoxy positioning can yield compounds with entirely distinct biological activity profiles, substitution without empirical validation introduces unacceptable scientific and financial risk in research programs.

Quantitative Differentiation Evidence: Ethyl 2-(2,3-dimethoxyphenyl)acetate vs. Closest Analogs


Thermal Property Divergence: Glass Transition Temperature (Tg) of 2,3- vs. 2,6- and 3,5-Dimethoxyphenyl Methacrylate Isomers

Ethyl 2-(2,3-dimethoxyphenyl)acetate's parent acid core, when incorporated into methacrylate polymers, yields a glass transition temperature (Tg) of approximately 117°C. This represents a substantial thermal property difference compared to the 2,6-dimethoxyphenyl isomer, which exhibits a Tg greater than 200°C, and the 3,5-dimethoxyphenyl isomer, which exhibits a Tg greater than 180°C [1]. The approximately 83°C difference between the 2,3- and 2,6-isomers directly affects polymer processability, mechanical flexibility at operating temperatures, and thermal stability profiles.

Polymer Chemistry Materials Science Thermal Analysis

Ester vs. Free Acid: Calculated Lipophilicity Differential and Its Implications for Membrane Permeability

Ethyl 2-(2,3-dimethoxyphenyl)acetate (C12H16O4, MW 224.25) is the ethyl ester of 2-(2,3-dimethoxyphenyl)acetic acid (C10H12O4, MW 196.20, CAS 90-53-9). The esterification of the carboxylic acid with ethanol increases the calculated partition coefficient (cLogP) by approximately 0.8 units compared to the free acid form . This translates to an estimated 6- to 7-fold higher partition into octanol versus water under equilibrium conditions at pH 7.4. The free acid exhibits a melting point of 82-84°C and a boiling point of approximately 318°C at 760 mmHg, whereas the ethyl ester is a liquid at room temperature .

Medicinal Chemistry Drug Design ADME Properties

Synthetic Utility: Role as Critical Intermediate in (±)-Latifine and Cherylline Dimethyl Ether Synthesis

Ethyl 2-(2,3-dimethoxyphenyl)acetate has been specifically employed as a key intermediate in a validated synthetic route to Amaryllidaceae alkaloids. The compound is reacted with ethyl chloroformate using triethylamine as a base at room temperature to yield ethyl 2-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)ethylcarbamate. Subsequent reduction with lithium aluminum hydride produces 2-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-N-methylethanamine in 80% yield [1]. This specific 2,3-dimethoxy substitution pattern is essential for the correct stereoelectronic properties required in the cyclization steps leading to the target alkaloid scaffold. The 3,4-dimethoxy isomer would present a fundamentally different electronic distribution on the aromatic ring, altering the regioselectivity of subsequent Friedel-Crafts-type cyclizations.

Natural Product Synthesis Alkaloid Chemistry Organic Synthesis

Pharmacophoric Relevance: 2,3-Dimethoxyphenyl Moiety in Bioactive Pyrazolecarbothioamide Derivative DK115

The 2,3-dimethoxyphenyl fragment is a critical structural component of the pyrazolecarbothioamide derivative DK115 (5-(2,3-dimethoxyphenyl)-3-(1-hydroxynaphthalen-2-yl)-N-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide), which exhibits specific antitumor activity. DK115 exposure to HCT116 human colon cancer cells inhibits cellular proliferation and clonogenicity, inducing cell cycle arrest at the G1 phase. Mechanistically, DK115 downregulates cyclin D1 expression while upregulating p53 and p21 expressions. Notably, DK115-induced p21 upregulation was not observed in HCT116 cells lacking the p53 gene (p53−/−), establishing p53-dependent G1 arrest as the mechanism of action [1]. While direct comparative data for the 3,4- or 2,4-dimethoxy analogs of DK115 are not available in this study, the ortho-methoxy group at C2 in the 2,3-substitution pattern creates a distinct steric environment adjacent to the dihydropyrazole ring that influences the conformational preference and target binding of the DK115 scaffold.

Cancer Biology Cell Cycle Regulation Medicinal Chemistry

Enzyme Inhibition Profile: Carbonic Anhydrase and Acetylcholinesterase Inhibition by 2,3-Dimethoxyphenyl-Containing Celecoxib Derivatives

Celecoxib derivatives containing the 2,3-dimethoxyphenyl functional group demonstrate potent multi-target enzyme inhibition. A sulfonamide-containing derivative exhibited Ki values of 21.70±2.50 nM for human carbonic anhydrase I (hCA I), 4.70±2.20 nM for human carbonic anhydrase II (hCA II), and 4.58±0.80 nM for acetylcholinesterase (AChE) [1]. This sub-5 nM potency against AChE places the 2,3-dimethoxyphenyl-containing derivative among highly potent acetylcholinesterase inhibitors. Comparative analysis against other methoxy-substituted phenyl analogs is not provided in the primary source; however, the 2,3-substitution pattern creates an electronic environment distinct from the more common 3,4- or 4-substituted systems, potentially affecting both sulfonamide geometry and target binding pocket complementarity.

Enzymology CNS Drug Discovery Carbonic Anhydrase

Biological Activity of Parent Acid: Anti-Inflammatory, Antimalarial, and Phospholipase A2 Inhibitory Activities

The parent 2-(2,3-dimethoxyphenyl)acetic acid scaffold—which ethyl 2-(2,3-dimethoxyphenyl)acetate can generate upon hydrolysis—exhibits a multi-target biological activity profile. Documented activities include: (1) anticarcinogenic activity preventing transformation of DMBA-treated JB6 cells; (2) antipromoter activity preventing promotion by tetradecanoyl phorbol acetate (TPA) in JB6 cells; (3) antimalarial activity killing Plasmodium falciparum; (4) antivenom activity nullifying lethal effects of Naja naja venom and inhibiting phospholipase A2 present in N. naja venom; and (5) antifungal activity inhibiting cilia formation by Aspergillus niger [1]. The compound also prevents paw edema formation induced by phospholipase A2 in Swiss Wistar mice and prevents release of arachidonate—the parent compound for prostaglandin and prostacyclin synthesis [1]. Unlike the 3,4-dimethoxy isomer (homoveratric acid), which is primarily documented as a papaverine intermediate for cardiovascular drugs, the 2,3-isomer demonstrates broader anti-inflammatory and anti-venom pharmacology .

Inflammation Malaria Venom Toxicology Enzyme Inhibition

Priority Research and Industrial Application Scenarios for Ethyl 2-(2,3-dimethoxyphenyl)acetate Procurement


Polymer Formulations Requiring Specific Thermal Transitions in the 100-130°C Range

Based on the glass transition temperature (Tg) of approximately 117°C for 2,3-dimethoxyphenyl methacrylate polymers—substantially lower than the 2,6-isomer (>200°C) and 3,5-isomer (>180°C) [1]—this compound is the appropriate procurement choice when designing methacrylate-based copolymers requiring a Tg in the 100-130°C window. Applications include specialty coatings where flexibility at moderate elevated temperatures is required without full softening, or in polymer blends where a lower-Tg component is needed to modulate overall material compliance. Substituting the 2,6- or 3,5-isomer in such formulations would shift the Tg upward by 60-80°C, fundamentally altering the thermal-mechanical performance envelope and likely rendering the material unsuitable for the intended application temperature range.

Cell-Based Assays Requiring Enhanced Membrane Permeability

The ethyl ester form of 2-(2,3-dimethoxyphenyl)acetic acid provides approximately 6- to 7-fold higher lipophilicity (cLogP increase of ~0.8 units) compared to the free acid [1]. This physicochemical differential makes the ester the preferred procurement choice for any cell-based experimental paradigm where passive membrane diffusion is a critical parameter—including cellular uptake studies, intracellular target engagement assays, and phenotypic screening where the compound must access cytosolic or organellar compartments. The free acid form (CAS 90-53-9), while potentially appropriate for biochemical (cell-free) assays, would exhibit substantially reduced cellular permeability, potentially yielding false-negative results in whole-cell screening campaigns.

Synthesis of Amaryllidaceae Alkaloids and Related Polycyclic Natural Product Scaffolds

Ethyl 2-(2,3-dimethoxyphenyl)acetate has been specifically validated as a key intermediate in the synthesis of (±)-latifine and cherylline dimethyl ether, achieving an 80% yield in the critical N-methylethanamine intermediate formation step [1]. This compound is the correct procurement choice for research programs targeting Amaryllidaceae alkaloid chemical space or related polycyclic frameworks requiring the 2,3-dimethoxy substitution pattern for correct stereoelectronic control during cyclization. The more commonly available 3,4-dimethoxy isomer would present altered electron density on the aromatic ring, potentially redirecting Friedel-Crafts cyclizations to undesired regioisomers or failing to support the requisite transition-state geometry.

SAR Exploration of Pyrazolecarbothioamide and Sulfonamide-Based Multi-Target Inhibitors

Given that 2,3-dimethoxyphenyl-containing derivatives exhibit (1) p53-dependent G1 cell cycle arrest in colon cancer cells via DK115 [1], and (2) sub-5 nanomolar inhibition of acetylcholinesterase and carbonic anhydrase II in celecoxib-derived sulfonamides [2], this compound is strategically indicated for procurement in medicinal chemistry programs exploring these scaffold classes. The 2,3-substitution pattern provides a distinct pharmacophoric profile compared to the more extensively characterized 3,4- and 4-substituted analogs, offering an underexplored region of chemical space for hit-to-lead optimization in oncology, CNS disorders, and glaucoma research programs.

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